molecular formula C14H15N5O B2543286 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-11-5

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2543286
CAS No.: 477865-11-5
M. Wt: 269.308
InChI Key: HQRKNRDNODFOSI-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature Validation

The International Union of Pure and Applied Chemistry systematic name for this compound has been established as 7-[1-(4-methylphenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-amine. This nomenclature follows the standard convention for naming fused heterocyclic systems, where the triazolo[1,5-a]pyrimidine core serves as the parent structure. The numbering system begins with the nitrogen atoms in the triazole ring, followed by sequential numbering around the fused bicyclic framework. The substituent at position 7 is designated as 1-(4-methylphenoxy)ethyl, indicating the presence of an ethyl linker connecting the bicyclic core to a 4-methylphenoxy group. The amine functionality at position 2 completes the structural designation.

The compound has been assigned the Chemical Abstracts Service registry number 477865-11-5, providing a unique identifier for database searches and regulatory documentation. Additional molecular identifiers include the Molecular Design Limited number, which facilitates chemical structure database management and compound tracking in research applications. The systematic nomenclature validation confirms that the compound name accurately reflects the molecular connectivity and stereochemical features present in the structure.

The International Union of Pure and Applied Chemistry nomenclature system requires careful consideration of the fusion pattern between the triazole and pyrimidine rings. In the [1,5-a] fusion pattern, the triazole nitrogen at position 1 connects to the pyrimidine carbon at position 5, while the triazole carbon at position 5 connects to the pyrimidine nitrogen at position 1. This specific fusion pattern distinguishes the compound from other possible triazolopyrimidine isomers and ensures unambiguous structural identification through systematic naming conventions.

Isomeric Configuration Analysis

The molecular structure of 7-[1-(4-Methylphenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine contains a chiral center at the carbon atom connecting the ethyl linker to the phenoxy group, creating the potential for stereoisomerism. This asymmetric carbon can exist in either R or S configuration, leading to two possible enantiomers with distinct three-dimensional arrangements. The stereochemical designation becomes particularly important when considering biological activity, as different enantiomers may exhibit varying pharmacological properties and binding affinities to target proteins.

Analysis of related triazolopyrimidine structures reveals that the bicyclic core system maintains a planar conformation, as demonstrated in crystallographic studies of similar compounds. The triazolopyrimidine ring system shows minimal deviation from planarity, with maximum displacements typically less than 0.021 angstroms from the mean plane. This planar arrangement is stabilized by the aromatic character of both the triazole and pyrimidine rings, which contributes to the overall rigidity of the molecular framework.

The phenoxyethyl substituent introduces conformational flexibility to the molecule, particularly around the ether linkage and the chiral carbon center. Rotation around the carbon-oxygen bond connecting the ethyl group to the phenoxy moiety can generate multiple conformational isomers, each with distinct spatial arrangements. The 4-methyl substitution on the phenyl ring provides additional steric considerations that may influence the preferred conformational states of the molecule in solution and solid-state environments.

Structural Feature Configuration Type Geometric Characteristics
Chiral Center R/S Enantiomers Asymmetric carbon in ethyl linker
Bicyclic Core Planar Conformation Maximum deviation < 0.025 Å
Phenoxyethyl Chain Conformational Flexibility Multiple rotational states
Aromatic Substitution 4-Methyl positioning Para-substitution pattern

Crystallographic Characterization

Crystallographic analysis of triazolopyrimidine derivatives provides essential insights into the three-dimensional arrangement and intermolecular interactions present in the solid state. Studies of structurally related compounds demonstrate that these molecules typically adopt planar conformations in crystal lattices, with the bicyclic core systems showing excellent planarity. The triazolo[1,5-a]pyrimidine framework exhibits characteristic bond lengths and angles that are consistent across the compound family, indicating structural stability and predictable geometric parameters.

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements for triazolopyrimidine compounds. The amino group at position 2 serves as a hydrogen bond donor, capable of forming strong directional interactions with nitrogen acceptors in adjacent molecules. These hydrogen bonding networks often result in the formation of dimeric structures or extended chain arrangements that stabilize the crystal lattice. The presence of the phenoxy substituent introduces additional opportunities for weak hydrogen bonding interactions and aromatic stacking contacts.

The crystal structures of related triazolopyrimidine derivatives reveal typical intermolecular distances and packing motifs that can be extrapolated to understand the solid-state behavior of 7-[1-(4-Methylphenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine. Centroid-to-centroid distances between aromatic rings in these structures range from 3.5 to 3.8 angstroms, indicating significant pi-pi stacking interactions. These aromatic interactions contribute to the overall stability of the crystal lattice and influence the molecular packing efficiency.

Crystallographic Parameter Typical Values Structural Implications
Bicyclic Planarity < 0.025 Å deviation Rigid aromatic framework
Hydrogen Bond Distances 2.1-2.9 Å Strong directional interactions
Pi-Pi Stacking Distance 3.5-3.8 Å Aromatic stabilization
Dihedral Angles 6-67° Substituent orientation flexibility

Properties

IUPAC Name

7-[1-(4-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-3-5-11(6-4-9)20-10(2)12-7-8-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRKNRDNODFOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays have shown that related compounds exhibit IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating their potential as anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that triazolo derivatives can exhibit broad-spectrum effects against bacteria and fungi:

  • Antimicrobial Assays : Compounds from this family have been reported to inhibit the growth of several pathogenic microorganisms, suggesting their utility in treating infectious diseases.

Phosphodiesterase Inhibition

Phosphodiesterase enzymes play a crucial role in various cellular processes, including inflammation and signal transduction. Some derivatives of triazolo[1,5-a]pyrimidines have shown selective inhibition of these enzymes:

  • Inflammatory Response : The inhibition of phosphodiesterase may provide therapeutic benefits in inflammatory diseases, making these compounds candidates for further research in this area.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazolo[1,5-a]pyrimidine derivatives:

Case Study 1: Cytotoxicity Against Cancer Cells

A study demonstrated that a related derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Another investigation revealed that specific derivatives of triazolo[1,5-a]pyrimidines showed potent antimicrobial activity against resistant bacterial strains.

Table 1: Biological Activities of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on MDA-MB-231 cell line
AntimicrobialBroad-spectrum activity against bacteria and fungi
Phosphodiesterase InhibitionSelective inhibition leading to reduced inflammation

Mechanism of Action

The mechanism of action of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenoxyethyl group may enhance its binding affinity to certain molecular targets compared to similar compounds .

Biological Activity

7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 88420-70-6) is a compound that belongs to the class of triazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on synthesized data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H15N5OC_{14}H_{15}N_{5}O, indicating a complex structure that may contribute to its biological activity. The molecular weight is approximately 255.30 g/mol.

Antiproliferative Effects

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar triazole derivatives have been evaluated for their effects on breast, colon, and lung cancer cell lines. In these studies, compounds showed varying degrees of effectiveness in inhibiting cell proliferation through mechanisms that do not solely rely on traditional pathways like dihydrofolate reductase inhibition .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole ABreast Cancer12.5Apoptosis induction
Triazole BColon Cancer15.0Cell cycle arrest
This compoundLung CancerTBDTBD

Anti-inflammatory Activity

Compounds with a triazole structure have also been investigated for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may exhibit similar properties by modulating inflammatory pathways .

Table 2: Anti-inflammatory Activity

CompoundTarget CytokineIC50 (µM)
Triazole CTNF-α20.0
Triazole DIL-625.0
This compoundTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. The study found that modifications to the phenyl group significantly affected the antiproliferative activity against specific cancer types. The introduction of electron-donating or withdrawing groups on the aromatic ring was critical in enhancing or diminishing biological activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with several molecular targets involved in cell signaling pathways associated with proliferation and inflammation.

Potential Molecular Targets

Research has highlighted several potential targets for triazole derivatives:

  • Thymidylate Synthase : Involved in DNA synthesis.
  • Histone Deacetylases (HDACs) : Implicated in cancer progression.
  • Cyclooxygenase (COX) : Enzymes involved in inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization of pyrimidine precursors followed by functionalization of the triazole ring. For example, coupling reactions with 4-methylphenoxyethyl groups can be achieved via nucleophilic substitution or Mitsunobu conditions. Optimization may involve solvent selection (e.g., ethanol or methanol for recrystallization ), temperature control (e.g., 60°C for amine coupling ), and catalysts. Yield improvements often require iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer : NMR (¹H/¹³C) is critical for confirming the triazolopyrimidine core and substituent positions. IR spectroscopy identifies amine (-NH₂) and ether (C-O-C) groups. Mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction (as in ) resolves stereochemistry. Comparative analysis with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines ) aids interpretation.

Q. What preliminary biological assays are recommended to evaluate its enzyme inhibition potential?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric methods) targeting kinases or phosphodiesterases, given the triazolopyrimidine scaffold’s known affinity . Use positive controls (e.g., SCH-420814 ) and dose-response curves (IC₅₀ determination). Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its enzymatic inhibition profile?

  • Methodological Answer : Systematically modify substituents at positions 5 and 7 of the triazolopyrimidine core. For example:

  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Replace the 4-methylphenoxyethyl group with bioisosteres (e.g., benzodioxane ) to improve solubility.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets . Validate via enzymatic assays and crystallography (as in ).

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentration). Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation. Compare results against reference compounds (e.g., pyrazolo[1,5-a]pyrimidines ) and perform meta-analyses of published IC₅₀ values . Replicate experiments with controlled variables (e.g., cell line purity ).

Q. What strategies are effective in resolving crystallographic ambiguities for this compound’s derivatives?

  • Methodological Answer : For ambiguous electron density maps (common in flexible side chains):

  • Use higher-resolution datasets (≤1.0 Å) and low-temperature (100 K) data collection .
  • Employ SHELXL refinement with restraints for disordered regions .
  • Validate against computational models (DFT-optimized geometries) .

Q. How can computational methods predict metabolic stability and guide derivatization?

  • Methodological Answer : Apply in silico tools:

  • CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylphenoxy groups prone to oxidation) .
  • Metabolite prediction : Combine molecular dynamics (MD) simulations with enzyme homology models (e.g., CYP3A4). Prioritize derivatives with reduced metabolic clearance, validated via liver microsome assays .

Methodological Notes

  • Synthetic Challenges : Evidence highlights the need for regioselective functionalization (e.g., avoiding byproducts in triazole substitution ).
  • Data Reproducibility : Cross-validate spectral data with PubChem entries and adhere to CRDC guidelines for experimental reporting .
  • Theoretical Frameworks : Link SAR to kinase inhibition mechanisms (e.g., competitive vs. allosteric binding) using crystallographic data and established biochemical models .

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